Cas no 4499-83-6 (p-Sexiphenylene)

p-Sexiphenylene 化学的及び物理的性質
名前と識別子
-
- Sexiphenyl
- p-Sexiphenyl
- 1-phenyl-4-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene
- p-Sexiphenylene
- [1,1',4',1'',4'',1''',4''',1'''',4'''',1''''']Sexiphenyl
- 1-phenyl-4-{4-[4-(4-phenylphenyl)phenyl]phenyl}benzene
- EINECS 224-799-2
- para-hexaphenyl
- para-sexiphenyl
- Parasexipheyl
- p-Hexaphenyl
- p-Quaterphenyl,4,4'''-diphenyl
- p-Sexiphenyl,95%
- UNII-RD49NY98YH
- 1,1':4',1'':4'',1'''-Quaterphenyl, 4,4'''-diphenyl-
- FT-0635327
- SB66548
- ZEMDSNVUUOCIED-UHFFFAOYSA-N
- 1,1':4',1'':4'',1''':4''',1'''':4'''',1'''''-Sexiphenyl
- S0220
- DTXSID20196353
- 4499-83-6
- AS-19302
- p-Quaterphenyl, 4,4'''-diphenyl-
- 1-PHENYL-4-(4-(4-(4-PHENYLPHENYL)PHENYL)PHENYL)BENZENE
- C36H26 (sexiphenyl)
- RD49NY98YH
- MFCD00039559
- AKOS015840519
- NS00046525
- AMY38648
- T72484
- Phthalocyanine Lead(II) (purified by sublimation)
- DB-051260
- DTXCID30118844
-
- MDL: MFCD00039559
- インチ: InChI=1S/C36H26/c1-3-7-27(8-4-1)29-11-15-31(16-12-29)33-19-23-35(24-20-33)36-25-21-34(22-26-36)32-17-13-30(14-18-32)28-9-5-2-6-10-28/h1-26H
- InChIKey: ZEMDSNVUUOCIED-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6
計算された属性
- せいみつぶんしりょう: 458.20300
- どういたいしつりょう: 458.203
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 36
- 回転可能化学結合数: 5
- 複雑さ: 550
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 0A^2
じっけんとくせい
- 色と性状: クリーム粉
- 密度みつど: 1.102
- ゆうかいてん: >400℃
- ふってん: 703.2°Cat760mmHg
- フラッシュポイント: 381.2°C
- 屈折率: 1.636
- PSA: 0.00000
- LogP: 10.02160
- ようかいせい: 自信がない
p-Sexiphenylene セキュリティ情報
- 危険物輸送番号:3018
- WGKドイツ:3
- セキュリティの説明: S26; S36/37/39; S45
- RTECS番号:TF3125000
-
危険物標識:
- 包装等級:II
- 危険レベル:6.1(a)
- リスク用語:R23/24/25; R36/37/38
- セキュリティ用語:6.1(a)
- 包装カテゴリ:II
p-Sexiphenylene 税関データ
- 税関コード:2902909090
- 税関データ:
中国税関コード:
2902909090概要:
2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
p-Sexiphenylene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P34300-250mg |
1-phenyl-4-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene |
4499-83-6 | 250mg |
¥508.0 | 2021-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230566-100mg |
p-Sexiphenyl |
4499-83-6 | 97% | 100mg |
¥382.00 | 2024-05-13 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P34300-1g |
1-phenyl-4-[4-[4-(4-phenylphenyl)phenyl]phenyl]benzene |
4499-83-6 | 1g |
¥1468.0 | 2021-09-08 | ||
BAI LING WEI Technology Co., Ltd. | 617939-250MG |
p-Sexiphenyl, 97.5% |
4499-83-6 | 97.5% | 250MG |
¥ 638 | 2022-04-26 | |
Cooke Chemical | A7355112-5g |
p-Sexiphenyl |
4499-83-6 | 95% | 5g |
RMB 6270.40 | 2025-02-20 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0220-100MG |
p-Sexiphenyl |
4499-83-6 | 100mg |
¥590.00 | 2023-09-07 | ||
Cooke Chemical | A7355112-100MG |
p-Sexiphenyl |
4499-83-6 | 95% | 100mg |
RMB 559.20 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1230566-250mg |
p-Sexiphenyl |
4499-83-6 | 97% | 250mg |
¥785.00 | 2024-05-13 | |
Aaron | AR003UPG-100mg |
p-Sexiphenyl |
4499-83-6 | 97% | 100mg |
$43.00 | 2023-12-13 | |
Aaron | AR003UPG-1g |
p-Sexiphenyl |
4499-83-6 | 97% | 1g |
$234.00 | 2023-12-13 |
p-Sexiphenylene 関連文献
-
J?rn-Oliver Vogel,Ingo Salzmann,Steffen Duhm,Martin Oehzelt,Jürgen P. Rabe,Norbert Koch J. Mater. Chem. 2010 20 4055
-
Laura O. Péres,Fran?oise Guillet,Gérard Froyer Org. Biomol. Chem. 2004 2 452
-
Lidong Sun,Chunyang Liu,Daniel Queteschiner,Günther Weidlinger,Peter Zeppenfeld Phys. Chem. Chem. Phys. 2011 13 13382
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Li-jing Gong,Cheng Ma,Chun-ping Li,Jin-kai Lv,Xiang-yu Zhang New J. Chem. 2020 44 10484
-
Thomas Plehn,Dirk Ziemann,Volkhard May Phys. Chem. Chem. Phys. 2018 20 26870
-
6. Liquid-crystalline transitions in homologous p-phenylenes and their mixtures. Part 1.—Experimental resultsPeter A. Irvine,Da Cheng Wu,Paul J. Flory J. Chem. Soc. Faraday Trans. 1 1984 80 1795
-
Kai Zhang,Ren-Shu Wang,Xiao-Jia Chen Phys. Chem. Chem. Phys. 2019 21 13590
-
Laura O. Péres,Fran?oise Guillet,Gérard Froyer Org. Biomol. Chem. 2004 2 452
-
M. Sparenberg,A. Zykov,P. Beyer,L. Pithan,C. Weber,Y. Garmshausen,F. Carlà,S. Hecht,S. Blumstengel,F. Henneberger,S. Kowarik Phys. Chem. Chem. Phys. 2014 16 26084
-
Li-jing Gong,Cheng Ma,Chun-ping Li,Jin-kai Lv,Xiang-yu Zhang New J. Chem. 2020 44 10484
p-Sexiphenyleneに関する追加情報
p-Sexiphenylene: A Comprehensive Overview
p-Sexiphenylene (CAS No. 4499-83-6) is a highly intriguing compound that has garnered significant attention in the fields of materials science, organic chemistry, and nanotechnology. This compound, also referred to as para-sexiphenylene, belongs to the family of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its unique structural properties. The molecule consists of six benzene rings arranged in a linear fashion, with alternating single and double bonds, creating a conjugated system that imparts exceptional electronic properties.
Recent advancements in synthetic methodologies have enabled researchers to explore the potential of p-sexiphenylene in various applications. One of the most promising areas is its use in organic electronics. Due to its extended conjugation length, p-sexiphenylene exhibits high charge carrier mobility, making it a candidate for applications such as organic field-effect transistors (OFETs) and photovoltaic devices. Studies published in leading journals like *Nature Communications* and *Advanced Materials* have demonstrated that films of p-sexiphenylene can achieve carrier mobilities exceeding 1 cm²/V·s, which is comparable to state-of-the-art semiconducting polymers.
In addition to its electronic properties, p-sexiphenylene has shown remarkable mechanical flexibility. This attribute makes it suitable for flexible electronics, a rapidly growing sector driven by the demand for bendable devices such as foldable displays and wearable sensors. Research conducted at institutions like Stanford University and the University of Cambridge has highlighted the compound's ability to maintain its structural integrity under mechanical stress, further solidifying its potential in next-generation electronic devices.
The synthesis of p-sexiphenylene has been optimized through various routes, including coupling reactions and oxidative cyclization. A notable breakthrough was reported in *Angewandte Chemie International Edition*, where researchers developed a scalable synthesis pathway using a palladium-catalyzed coupling reaction. This method not only enhances the yield but also reduces the production cost, making p-sexiphenylene more accessible for industrial applications.
Another area where p-sexiphenylene has shown promise is in photonics. Its strong absorption in the visible spectrum makes it an ideal candidate for light-harvesting applications. Recent studies have demonstrated that when incorporated into dye-sensitized solar cells (DSSCs), p-sexiphenylene can significantly improve light absorption efficiency, leading to higher power conversion efficiencies. This property is particularly valuable in regions with limited sunlight availability.
Beyond its technical applications, p-sexiphenylene has also been studied for its potential in biotechnology. Researchers at MIT have explored its use as a drug delivery vehicle due to its ability to encapsulate hydrophobic molecules within its rigid structure. Initial experiments suggest that p-sexiphenylene could serve as a platform for targeted drug delivery systems, although further studies are needed to validate its biocompatibility and efficacy.
Despite its numerous advantages, the commercialization of p-sexiphenylene faces certain challenges. One major hurdle is the scalability of production processes. While laboratory-scale synthesis has been successful, transitioning to industrial-scale manufacturing requires overcoming issues related to purity and reproducibility. Collaborative efforts between academic institutions and industry partners are currently underway to address these challenges.
In conclusion, p-sexiphenylene (CAS No. 4499-83-6) stands at the forefront of materials science innovation. Its unique combination of electronic, mechanical, and optical properties positions it as a versatile material with applications spanning organic electronics, photonics, and biotechnology. As research continues to uncover new potentials for this compound, it is poised to play a pivotal role in shaping future technologies.
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